Cyclobutyl(2-ethylphenyl)methanone

Cyclobutyl(2-ethylphenyl)methanone (CAS 874009-12-8), also known as 1-cyclobutyl-3-phenylpropan-1-one or Cyclobutyl 2-phenethyl ketone, is an aromatic ketone with the molecular formula C13H16O and a molecular weight of 188.26 g/mol. It features a cyclobutyl group linked to a 2-ethylphenyl moiety via a methanone bridge.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 874009-12-8
Cat. No. B7975760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(2-ethylphenyl)methanone
CAS874009-12-8
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(=O)C2CCC2
InChIInChI=1S/C13H16O/c1-2-10-6-3-4-9-12(10)13(14)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3
InChIKeyDCTMGTNXOICWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(2-ethylphenyl)methanone (CAS 874009-12-8) Procurement Guide for Research and Industrial Use


Cyclobutyl(2-ethylphenyl)methanone (CAS 874009-12-8), also known as 1-cyclobutyl-3-phenylpropan-1-one or Cyclobutyl 2-phenethyl ketone, is an aromatic ketone with the molecular formula C13H16O and a molecular weight of 188.26 g/mol [1]. It features a cyclobutyl group linked to a 2-ethylphenyl moiety via a methanone bridge . This compound is a specialized building block primarily utilized in organic synthesis and medicinal chemistry research .

Critical Procurement Considerations for Cyclobutyl(2-ethylphenyl)methanone (874009-12-8)


In the absence of specific, comparative biological or chemical performance data for this exact compound, its differentiation lies in its defined structural features. The unique combination of a cyclobutyl ketone and a 2-ethylphenyl substituent creates a distinct steric and electronic environment . This specific architecture is valuable for generating novel intellectual property and exploring unique chemical space in medicinal chemistry [1]. Substitution with a close analog, such as an unsubstituted phenyl or a different alkyl group on the aromatic ring, would result in a fundamentally different molecule, thereby invalidating any structure-activity relationship (SAR) study or synthetic pathway dependent on this precise structure .

Quantitative Differentiation Evidence for Cyclobutyl(2-ethylphenyl)methanone (874009-12-8)


Recommended Research and Development Applications for Cyclobutyl(2-ethylphenyl)methanone (874009-12-8)


Medicinal Chemistry Scaffold for Cyclobutyl-Containing Drug Candidates

This compound serves as a versatile building block for constructing more complex molecules, particularly those leveraging the cyclobutyl group as a pharmacophore. Its structure is valuable for generating novel chemical entities in drug discovery programs focused on cancer, neurological disorders, and antivirals, as cyclobutyl-containing compounds have demonstrated potential in these therapeutic areas [1].

Organic Synthesis Intermediate for 1,3-Difunctionalized Cyclobutanes

Compounds featuring a cyclobutyl ketone core, like Cyclobutyl(2-ethylphenyl)methanone, are recognized as valuable scaffolds for constructing 1,3-difunctionalized cyclobutanes, a class of compounds with diverse applications in synthetic chemistry .

Chemical Biology Probe for Studying Cyclobutyl SAR

Due to its specific substitution pattern, this compound can be used as a probe to investigate the structure-activity relationships (SAR) of the cyclobutyl and 2-ethylphenyl motifs in various biological assays. This aids in understanding the fundamental interactions of this structural class with biological targets .

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